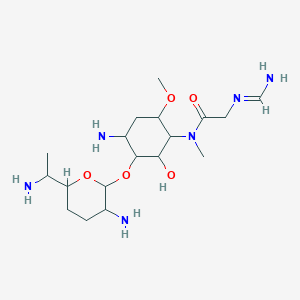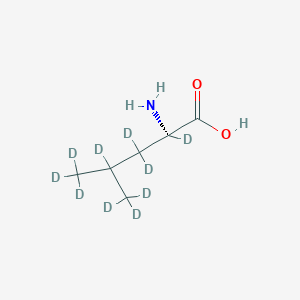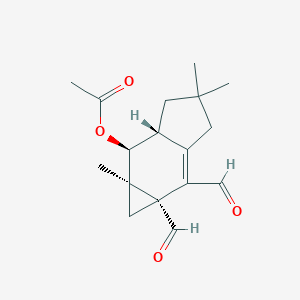
Acetylmerulidial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylmerulidial is a natural compound that is found in the roots of Merulius tremellosus, a type of mushroom. It has been the subject of scientific research due to its potential applications in medicine and biotechnology. In
Applications De Recherche Scientifique
Acetylmerulidial has been shown to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has been studied for its potential use in the treatment of bacterial and fungal infections, as well as in cancer therapy. Additionally, acetylmerulidial has been shown to have antioxidant and anti-inflammatory effects, making it a promising candidate for the prevention and treatment of various diseases.
Mécanisme D'action
The mechanism of action of acetylmerulidial is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, acetylmerulidial has been shown to inhibit the growth of bacteria by disrupting their cell membranes and inhibiting the activity of certain enzymes. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Acetylmerulidial has been shown to have various biochemical and physiological effects, including the modulation of immune function and the regulation of oxidative stress. It has been shown to enhance the activity of immune cells such as macrophages and natural killer cells, as well as to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using acetylmerulidial in lab experiments is its natural origin, which makes it a potentially safer and more environmentally friendly alternative to synthetic compounds. Additionally, acetylmerulidial has been shown to have low toxicity in animal studies, making it a promising candidate for further research. One limitation of using acetylmerulidial in lab experiments is its limited availability, as it can only be extracted from a specific type of mushroom.
Orientations Futures
There are several future directions for research on acetylmerulidial. One area of interest is its potential use in the development of new antibiotics and antifungal agents, given its demonstrated activity against various bacterial and fungal pathogens. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of acetylmerulidial and its potential applications in various disease states.
Méthodes De Synthèse
Acetylmerulidial can be synthesized from the fruiting bodies or mycelia of Merulius tremellosus using various extraction and purification methods. One such method involves extracting the compound using organic solvents such as methanol or ethanol, followed by column chromatography to purify the compound. Another method involves using high-performance liquid chromatography (HPLC) to isolate and purify acetylmerulidial from a crude extract.
Propriétés
Numéro CAS |
108893-54-5 |
|---|---|
Nom du produit |
Acetylmerulidial |
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
[(1aR,5aR,6S,6aR)-1a,2-diformyl-4,4,6a-trimethyl-3,5,5a,6-tetrahydro-1H-cyclopropa[f]inden-6-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10(20)21-14-12-6-15(2,3)5-11(12)13(7-18)17(9-19)8-16(14,17)4/h7,9,12,14H,5-6,8H2,1-4H3/t12-,14+,16+,17+/m1/s1 |
Clé InChI |
MJXHKPSYLUUZDJ-QCPWZWHMSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]2CC(CC2=C([C@@]3([C@]1(C3)C)C=O)C=O)(C)C |
SMILES |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
SMILES canonique |
CC(=O)OC1C2CC(CC2=C(C3(C1(C3)C)C=O)C=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



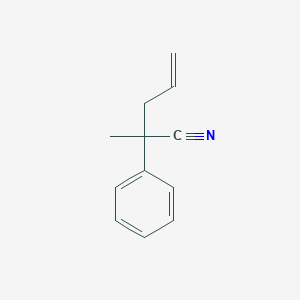
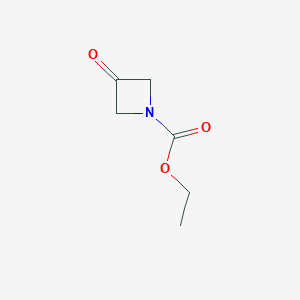
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
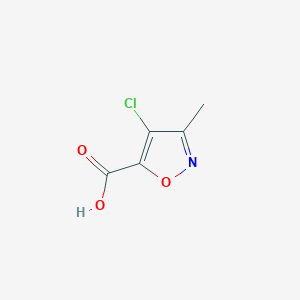
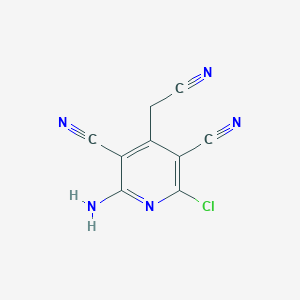
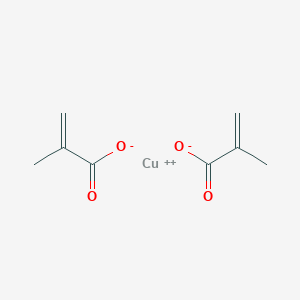
![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
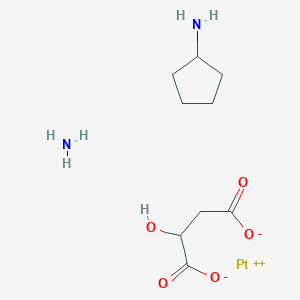

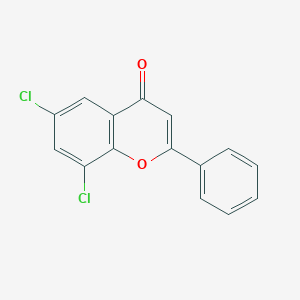
![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)
